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Compound of Interest

methyl N-(4-
Compound Name:
chlorophenyl)carbamate

Cat. No.: B102794

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and
experimental protocols for methyl N-(4-chlorophenyl)carbamate. The information is
presented in a structured format to facilitate easy reference and comparison for research and
drug development purposes.

Crystal Structure and Properties

Methyl N-(4-chlorophenyl)carbamate (CsHsCINO:2) is a compound of interest in various
chemical and pharmaceutical research fields.[1] Its crystal structure reveals a monoclinic
system.[2][3] In the crystalline form, molecules are linked by N—H:---O hydrogen bonds,
forming chains that propagate in the b-axis direction.[2][3] The dihedral angle between the
chlorobenzene ring and the side chain is 8.79 (11)°.[2][3]

Crystallographic Data

The crystallographic data for methyl N-(4-chlorophenyl)carbamate has been determined by
X-ray diffraction and is summarized in the tables below.[2][3]

Table 1: Crystal Data and Structure Refinement[2][3]
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Parameter Value
Empirical Formula CsHsCINO:2
Formula Weight 185.60
Temperature 293 K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 11.126 (2) A
b 9.833 (2) A

c 8.0076 (16) A
a 90°

B 99.34 (3)°

y 90°

Volume 864.5 (3) A3
z 4

Calculated Density 1.426 Mg/m3
Absorption Coefficient 0.40 mm~1
F(000) 384

Crystal Size 0.23 x 0.20 x 0.18 mm

Data Collection

Theta range for data collection 3.0t0 27.2°

Reflections collected 8281

Independent reflections 1987
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R(int) 0.036

Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1987 /0/109

Goodness-of-fit on F? 1.06

Final R indices [I>2sigma(l)] R1=0.041

R indices (all data) wR2 = 0.159

Largest diff. peak and hole 0.18 and -0.26 e.A-3

Table 2: Hydrogen Bond Geometry (A, °)[1][2][3]

D—H--A D—H H--A D--A D—H--A

N1—H1A..-O2i 0.86 2.22 3.069 (2) 168

Experimental Protocols

3.1. Synthesis of Methyl N-(4-chlorophenyl)carbamate[2][3]

A mixture of methanol (0.06 mol) and (4-chlorophenyl)carbamic chloride (0.06 mol) was stirred
in refluxing ethanol (15 ml) for 4 hours. This process afforded the title compound with a yield of
83% (0.05 mol).

3.2. Crystallization[2][3]

Colorless, block-shaped crystals of the title compound were obtained by recrystallization from
ethanol at room temperature.

3.3. X-ray Data Collection and Structure Refinement[2][3]

Data collection was performed on a Bruker SMART CCD diffractometer. The structure was
solved using SHELXS97 and refined with SHELXL97. Molecular graphics were generated
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using SHELXTL. Hydrogen atoms were positioned geometrically and treated as riding on their

parent atoms.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the crystallographic analysis of methyl N-(4-

chlorophenyl)carbamate.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b102794?utm_src=pdf-body
https://www.benchchem.com/product/b102794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Crystallization
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Caption: Workflow for crystallographic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. methyl N-(4-chlorophenyl)carbamate | 940-36-3 | Benchchem [benchchem.com]

2. Methyl N-(4-chlorophenyl)carbamate - PMC [pmc.ncbi.nim.nih.gov]

3. journals.iucr.org [journals.iucr.org]

¢ To cite this document: BenchChem. [Technical Guide: Crystallographic Data of Methyl N-(4-
chlorophenyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b102794#crystallographic-data-of-methyl-n-4-
chlorophenyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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